molecular formula C16H32ClN3O2 B14694559 1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, cyclohexyl ester, hydrochloride CAS No. 24269-85-0

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, cyclohexyl ester, hydrochloride

Cat. No.: B14694559
CAS No.: 24269-85-0
M. Wt: 333.9 g/mol
InChI Key: PZWFKPBDUQKVMM-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, cyclohexyl ester, hydrochloride is a complex organic compound with a piperazine backbone. This compound is known for its diverse applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of the piperazine ring and the isopropylamino group contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The intermediate products are then further reacted with isopropylamine and cyclohexyl chloroformate to form the final ester compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, cyclohexyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, cyclohexyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(isopropylamino)ethyl)-, cyclohexyl ester, hydrochloride is unique due to its specific structural features, such as the isopropylamino group and the cyclohexyl ester moiety. These features contribute to its distinct chemical properties and biological activities, setting it apart from other piperazine derivatives.

Properties

CAS No.

24269-85-0

Molecular Formula

C16H32ClN3O2

Molecular Weight

333.9 g/mol

IUPAC Name

cyclohexyl 4-[2-(propan-2-ylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H31N3O2.ClH/c1-14(2)17-8-9-18-10-12-19(13-11-18)16(20)21-15-6-4-3-5-7-15;/h14-15,17H,3-13H2,1-2H3;1H

InChI Key

PZWFKPBDUQKVMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCN1CCN(CC1)C(=O)OC2CCCCC2.Cl

Origin of Product

United States

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